molecular formula C26H15NO3 B5053830 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione CAS No. 5924-04-9

2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione

Cat. No.: B5053830
CAS No.: 5924-04-9
M. Wt: 389.4 g/mol
InChI Key: YHAFGGYUBBQHFH-UHFFFAOYSA-N
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Description

2-Dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is a complex organic compound with notable structural intricacies and potential applications in various fields. It is characterized by its fused ring system, which combines elements of both furan and isoquinoline frameworks. This unique arrangement grants the compound specific chemical properties and reactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions:

  • Starting Materials: : Initial precursors often include derivatives of benzofuran and isoquinoline.

  • Key Steps: : Cyclization, Friedel-Crafts acylation, and subsequent oxidation or reduction steps are common.

  • Conditions: : These reactions usually require precise conditions such as controlled temperatures, catalysts (like Lewis acids), and specific solvents (e.g., dichloromethane).

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using flow chemistry techniques to ensure better yields and consistency. Catalysts and reaction conditions are optimized for efficiency, and reaction monitoring is crucial for quality control.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation and Reduction: : Depending on the functional groups present, the compound can be oxidized or reduced under suitable conditions.

  • Substitution Reactions: : It can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents on the ring system.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Solvents: : Commonly used solvents include acetone, ethanol, and chloroform.

Major Products

  • From Oxidation: : Products may include quinones or other oxidized derivatives.

  • From Reduction: : Reduced forms of the compound, potentially altering the ring systems.

  • From Substitution: : Depending on the substituents added, a variety of functionalized derivatives can be obtained.

Scientific Research Applications

2-Dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has several applications across different fields:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

  • Biology: : Investigated for its potential biological activities, including anticancer and antimicrobial properties.

  • Medicine: : Research explores its potential as a pharmacophore for new drug development.

  • Industry: : Possible uses in material science, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets:

  • Molecular Targets: : The compound may target enzymes, receptors, or DNA, depending on its structure and functional groups.

  • Pathways Involved: : It could be involved in pathways like cell signaling, apoptosis, or enzyme inhibition, which are critical in its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dibenzofuran: : Shares the benzofuran core but lacks the complex isoquinoline structure.

  • Isoquinoline Derivatives: : Compounds like 6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline share the core structure but differ in functional groups.

  • Other Fused Ring Systems: : Compounds like benzo[a]pyrene, which also have fused aromatic rings, but different chemical properties.

Uniqueness

  • Structural Uniqueness:

  • Functional Versatility: : The diverse reactivity of this compound allows it to be used in a variety of synthetic and industrial applications.

Properties

IUPAC Name

6-dibenzofuran-3-yl-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15NO3/c28-25-19-10-7-14-5-6-15-8-11-20(24(19)23(14)15)26(29)27(25)16-9-12-18-17-3-1-2-4-21(17)30-22(18)13-16/h1-4,7-13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAFGGYUBBQHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)N(C3=O)C5=CC6=C(C=C5)C7=CC=CC=C7O6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386918
Record name ST50986237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5924-04-9
Record name ST50986237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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